molecular formula C12H24N2O2 B11732215 Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate

Cat. No.: B11732215
M. Wt: 228.33 g/mol
InChI Key: PEULLCXPXNUTIY-UHFFFAOYSA-N
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Description

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33116 g/mol This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

The synthesis of tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the isopropylamino moiety is replaced by other functional groups.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share the azetidine core structure but differ in their substituents, which can influence their chemical properties and applications

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-[(propan-2-ylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9(2)13-6-10-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3

InChI Key

PEULLCXPXNUTIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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